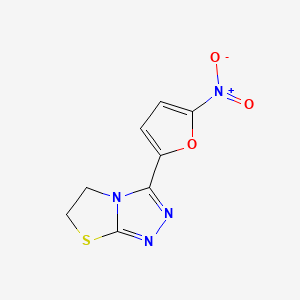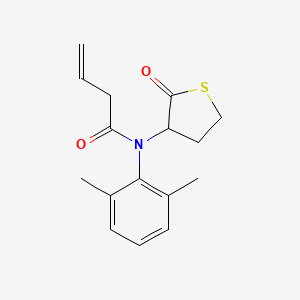![molecular formula C22H16 B14454658 1,2-Dimethylbenzo[e]pyrene CAS No. 73560-81-3](/img/structure/B14454658.png)
1,2-Dimethylbenzo[e]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylbenzo[e]pyrene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the benzo[e]pyrene family Structurally, it consists of a pyrene core with two methyl groups attached at the 1 and 2 positions
Méthodes De Préparation
The synthesis of 1,2-Dimethylbenzo[e]pyrene can be achieved through several methods. One common approach involves the cyclization of biphenyl intermediates, followed by methylation at the desired positions . Another method includes the reduction of pyrene derivatives, followed by selective methylation . Industrial production methods often involve the use of high-temperature and high-pressure conditions to facilitate the cyclization and methylation processes.
Analyse Des Réactions Chimiques
1,2-Dimethylbenzo[e]pyrene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the compound can yield tetrahydropyrene and hexahydropyrene derivatives.
Substitution: Halogenation, nitration, and Diels-Alder additions are common substitution reactions.
Applications De Recherche Scientifique
1,2-Dimethylbenzo[e]pyrene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dimethylbenzo[e]pyrene involves its interaction with cytochrome P450 enzymes, particularly CYP1A1 . This interaction leads to the formation of reactive metabolites that can intercalate into DNA, causing mutations and potentially leading to carcinogenesis . The compound also induces oxidative stress by generating reactive oxygen species (ROS), which further contributes to its toxic effects .
Comparaison Avec Des Composés Similaires
1,2-Dimethylbenzo[e]pyrene is similar to other PAHs such as benzo[a]pyrene, benzo[e]pyrene, and 7,12-dimethylbenz[a]anthracene . its unique methylation pattern at the 1 and 2 positions distinguishes it from these compounds. This structural difference can influence its chemical reactivity, biological interactions, and overall toxicity.
Similar Compounds
- Benzo[a]pyrene
- Benzo[e]pyrene
- 7,12-Dimethylbenz[a]anthracene
- Cyclopentapyrenes
- Dibenzopyrenes
- Indenopyrenes
- Naphthopyrenes
Propriétés
Numéro CAS |
73560-81-3 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
7,8-dimethylbenzo[e]pyrene |
InChI |
InChI=1S/C22H16/c1-13-12-16-11-10-15-6-5-9-19-17-7-3-4-8-18(17)20(14(13)2)22(16)21(15)19/h3-12H,1-2H3 |
Clé InChI |
AQZOEFZJULOKRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C3C(=C1C)C4=CC=CC=C4C5=CC=CC(=C53)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

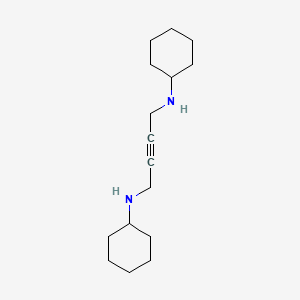

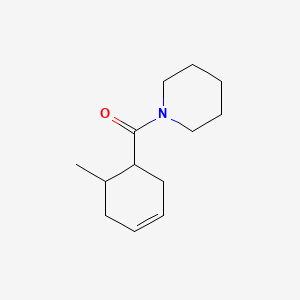
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
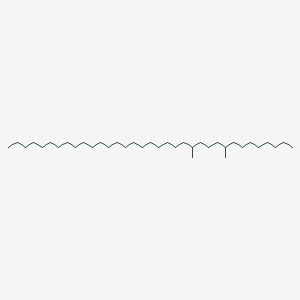
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

